molecular formula C11H24ClNO B2437694 (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride CAS No. 2228825-11-2

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B2437694
CAS No.: 2228825-11-2
M. Wt: 221.77
InChI Key: YMIQQOIOISKGBP-UHFFFAOYSA-N
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Description

“(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2241129-69-9 . It has a molecular weight of 193.72 . The compound is also known as BCM.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides has been successfully synthesized . Another method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula.

Scientific Research Applications

Chemical Synthesis

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride has been involved in the synthesis of various compounds. In a study, the ambient-temperature synthesis of novel compounds using related chemicals was reported, highlighting the potential of such compounds in chemical reactions under mild conditions (Becerra, Cobo, & Castillo, 2021).

Pharmacological Research

While directly related research on this compound in pharmacology is limited, structurally similar compounds have shown potential in pharmacological applications. For instance, research on Terbinafine hydrochloride, a structurally related compound, explored its incorporation into liposomal nanoparticles for drug delivery (Koutsoulas, Pippa, Demetzos, & Žabka, 2014). This suggests potential research applications for this compound in drug formulation and delivery.

Catalysis and Material Science

Compounds with tert-butoxy groups have found applications in catalysis and material science. For instance, the use of a tert-butoxycarbonylation reagent for various substrates in the absence of a base has been demonstrated, indicating potential uses in synthetic chemistry and material science (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Biochemistry

Structurally similar compounds have been used in biochemical studies. For example, a study on the electrochemical properties of N-alkoxyarylaminyl radicals sheds light on the potential use of similar compounds in understanding biochemical reactions and processes (Miura & Muranaka, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

The compound and related compounds could be further studied for their potential applications in various fields such as medicine and materials science. For instance, polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Properties

IUPAC Name

[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIQQOIOISKGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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